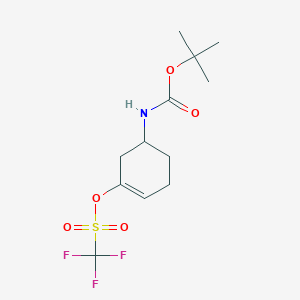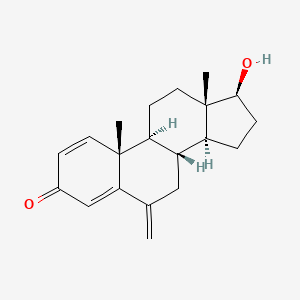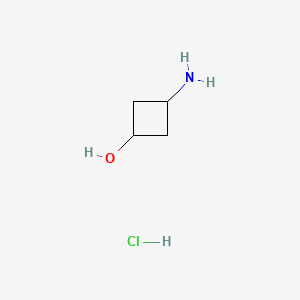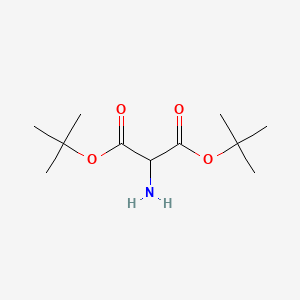
(4Z,10Z)-Tetradecadienyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z,10Z)-Tetradecadienyl Acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by its two double bonds located at the 4th and 10th positions in the tetradecadienyl chain, both in the Z configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves the use of lithium in liquid ammonia (Li/liq. NH3) as a reducing agent. This method is efficient for creating the conjugated diene system present in the compound . The reaction conditions often include low temperatures to maintain the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for scaling up the production process.
化学反応の分析
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienyl alcohol.
Substitution: Various substituted tetradecadienyl derivatives depending on the nucleophile used.
科学的研究の応用
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Acts as a pheromone in insect behavior studies, particularly in pest control research.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of pheromone traps for pest management in agriculture.
作用機序
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate as a pheromone involves binding to specific olfactory receptors in insects. This binding triggers a signal transduction pathway that leads to behavioral changes such as attraction or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
類似化合物との比較
Similar Compounds
(4E,10Z)-Tetradecadienyl Acetate: Similar structure but with an E configuration at the 4th position.
(4Z,10Z,12E)-Tetradecadienyl Acetate: Contains an additional double bond at the 12th position.
(4Z,10Z)-Hexadecadienyl Acetate: Similar structure with a longer carbon chain.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both the 4th and 10th positions is essential for its recognition by insect olfactory receptors, making it highly specific in its action .
特性
CAS番号 |
107433-75-0 |
|---|---|
分子式 |
C₁₆H₂₈O₂ |
分子量 |
252.39 |
同義語 |
(Z,Z)-4,10-Tetradecadien-1-ol Acetate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)



![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)


